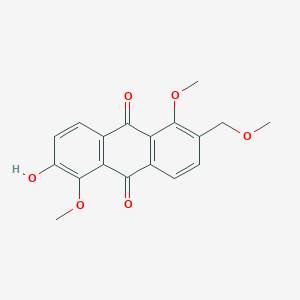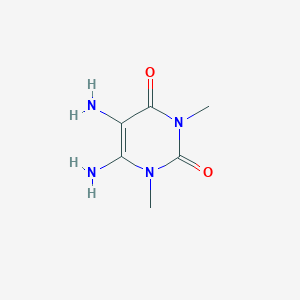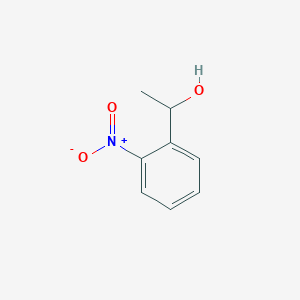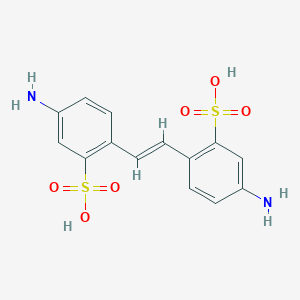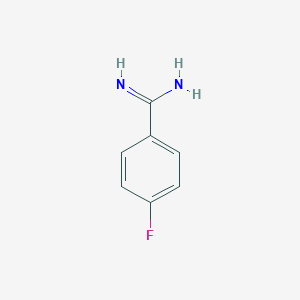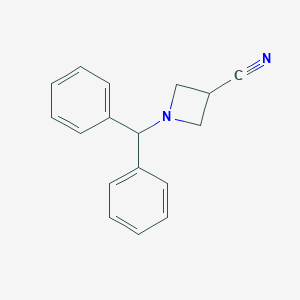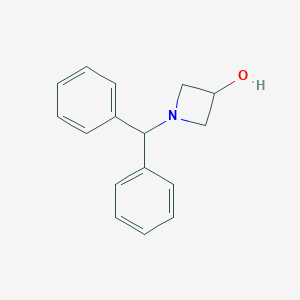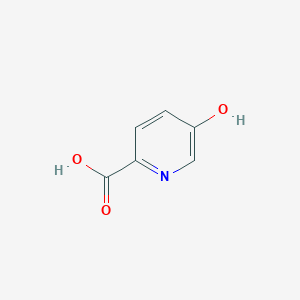
5-Hydroxypyridine-2-carboxylic acid
Overview
Description
U-0126 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) isoforms MEK1 and MEK2. It is widely used in scientific research to study cell signaling pathways, particularly those involved in cancer, inflammation, and neurodegenerative diseases. U-0126 is known for its ability to inhibit the MEK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-0126 involves several steps, starting with the preparation of the core structure, bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile. The process typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized by reacting 2-aminothiophenol with malononitrile in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the desired bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of U-0126 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may include continuous flow synthesis and advanced purification techniques to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
U-0126 undergoes various chemical reactions, including:
Oxidation: U-0126 can be oxidized under specific conditions, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert U-0126 into its corresponding amine derivatives.
Substitution: U-0126 can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives, which can be further studied for their biological activities .
Scientific Research Applications
U-0126 has a wide range of applications in scientific research:
Chemistry: U-0126 is used to study the MEK/ERK signaling pathway and its role in various chemical processes.
Biology: It is employed in cell biology to investigate cell proliferation, differentiation, and apoptosis.
Medicine: U-0126 is used in preclinical studies to explore its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: U-0126 is utilized in the development of new drugs and therapeutic strategies targeting the MEK/ERK pathway
Mechanism of Action
U-0126 exerts its effects by inhibiting the activity of MEK1 and MEK2, which are key components of the MEK/ERK signaling pathway. This pathway is involved in transmitting signals from cell surface receptors to the nucleus, regulating gene expression and cellular responses. By inhibiting MEK1 and MEK2, U-0126 effectively blocks the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to the suppression of downstream signaling events that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
PD98059: Another MEK inhibitor, but less potent compared to U-0126.
Trametinib: A clinically approved MEK inhibitor with higher specificity and potency.
Selumetinib: Similar to trametinib, used in clinical settings for cancer treatment.
Uniqueness of U-0126
U-0126 is unique due to its non-ATP competitive inhibition mechanism, which provides a distinct advantage in selectively targeting MEK1 and MEK2 without affecting other kinases. This specificity makes U-0126 a valuable tool in research for dissecting the MEK/ERK pathway and exploring its therapeutic potential .
Properties
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934029 | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15069-92-8 | |
| Record name | 15069-92-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxypyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



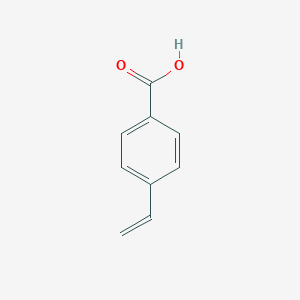
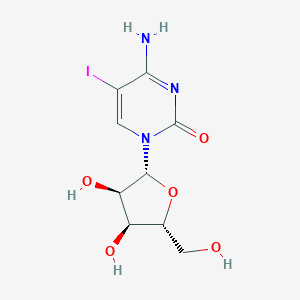
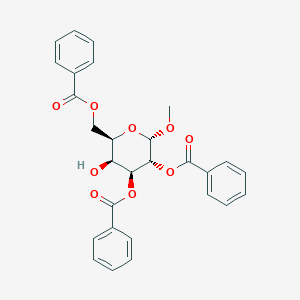
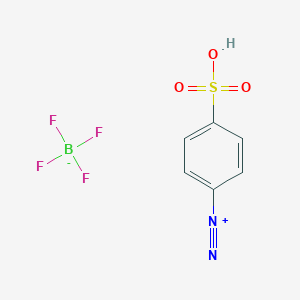
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)
